molecular formula C9H9ClOS B14056463 1-(3-Chloro-2-mercaptophenyl)propan-2-one

1-(3-Chloro-2-mercaptophenyl)propan-2-one

Cat. No.: B14056463
M. Wt: 200.69 g/mol
InChI Key: CISLREPIQOLLBG-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol It is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-mercaptophenyl)propan-2-one typically involves the reaction of 3-chloro-2-mercaptophenol with a suitable ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, reaction parameters, and purification techniques are critical to ensure the efficient and cost-effective production of the compound. Common purification methods include recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

1-(3-Chloro-2-mercaptophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and mercapto groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

    1-(3-Bromo-2-mercaptophenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

1-(3-Chloro-2-mercaptophenyl)propan-2-one is unique due to the presence of both chloro and mercapto groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(3-chloro-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9ClOS/c1-6(11)5-7-3-2-4-8(10)9(7)12/h2-4,12H,5H2,1H3

InChI Key

CISLREPIQOLLBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)Cl)S

Origin of Product

United States

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